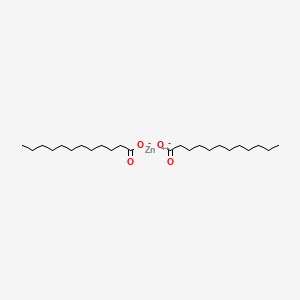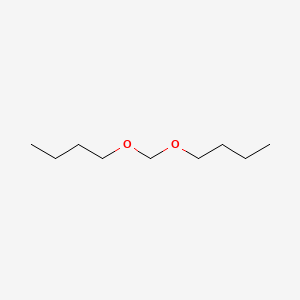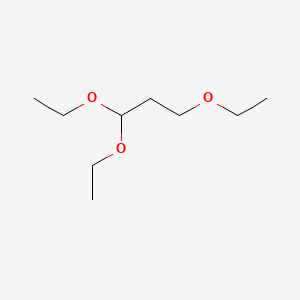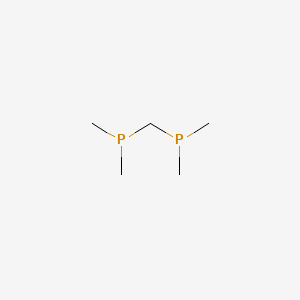
Zinklaurat
Übersicht
Beschreibung
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid . Zinc laurate appears as a white powder with a slightly waxy odor and is insoluble in water . It is commonly used in the personal care and cosmetics industry as an anticaking agent, dry binder, and viscosity increasing agent .
Wissenschaftliche Forschungsanwendungen
Zinc laurate has a wide range of scientific research applications. In the field of chemistry, it is used as a catalyst for esterification reactions, such as the synthesis of monolaurin . In biology and medicine, zinc laurate has been studied for its protective effects against intestinal barrier dysfunction and inflammation induced by enterotoxigenic Escherichia coli (ETEC) infection in mice . It has been shown to prevent intestinal barrier damage and reduce intestinal inflammatory responses by modulating the TLR4/MYD88/NF-κB signaling pathway . In the cosmetics industry, zinc laurate is used as an anticaking agent, dry binder, and viscosity increasing agent .
Wirkmechanismus
Target of Action
Zinc Laurate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid (lauric acid) . It is primarily used in the personal care and cosmetics industry as an anticaking agent, dry binder, and viscosity increasing agent . The primary targets of Zinc Laurate are the components in these industries where it acts as a binding and thickening agent.
Mode of Action
Zinc Laurate interacts with its targets by binding to them and increasing their viscosity . This interaction results in a change in the physical properties of the products, making them less likely to cake or clump together and improving their texture and consistency .
Biochemical Pathways
It has been applied for monolaurin synthesis by esterification of lauric acid with glycerol . This process involves the conversion of lauric acid and glycerol into monolaurin, a compound with surfactant properties and low or no toxicity to the human organism .
Pharmacokinetics
It is known that zinc laurate is insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
The result of Zinc Laurate’s action is primarily observed in the improved physical properties of the products in which it is used. As an anticaking agent and dry binder, it prevents the formation of clumps and improves the texture and consistency of products . In the synthesis of monolaurin, Zinc Laurate acts as a catalyst, facilitating the conversion of lauric acid and glycerol into monolaurin .
Action Environment
The action of Zinc Laurate can be influenced by various environmental factors. For instance, its insolubility in water may affect its efficacy in aqueous environments. Furthermore, its effectiveness as a catalyst in the synthesis of monolaurin may be influenced by factors such as temperature and the molar ratio of lauric acid to glycerol .
Biochemische Analyse
Biochemical Properties
Zinc laurate has been used in the synthesis of monolaurin by esterification of lauric acid with glycerol . This process involves the interaction of zinc laurate with enzymes and other biomolecules, leading to the production of monolaurin .
Cellular Effects
Zinc laurate has been shown to protect against intestinal barrier dysfunction and inflammation induced by Enterotoxigenic Escherichia coli (ETEC) in a mice model . It influences cell function by preventing body weight losses and increases in diarrhea scores induced by ETEC .
Molecular Mechanism
Zinc laurate exerts its effects at the molecular level by preventing intestinal barrier damage and ion transport in mice challenged with ETEC . It interacts with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, zinc laurate has shown stability and long-term effects on cellular function . It has been used in the synthesis of monolaurin, with a conversion of nearly 70% achieved .
Dosage Effects in Animal Models
In animal models, the effects of zinc laurate vary with different dosages . Mice pretreated with zinc laurate were effectively guarded against body weight losses and increases in diarrhea scores induced by ETEC .
Metabolic Pathways
It is known to interact with enzymes and other biomolecules in the synthesis of monolaurin .
Vorbereitungsmethoden
Zinc laurate can be synthesized through various methods. One common method involves the reaction of zinc oxide with lauric acid. In a clean production process, lauric acid is added to a reaction kettle and heated to a specific temperature to melt the acid. Zinc oxide and a catalyst are then added, and the mixture is reacted under stirring conditions to obtain molten zinc laurate. This molten product is further processed through spray granulation to obtain granular zinc laurate . Another method involves the precipitation of zinc laurate, which is characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis .
Analyse Chemischer Reaktionen
Zinc laurate undergoes various chemical reactions, including esterification and oxidation. In the esterification reaction, zinc laurate can catalyze the esterification of lauric acid with glycerol to produce monolaurin . This reaction typically occurs at a temperature of 140°C with a lauric acid to glycerol molar ratio of 1:1 and 2 wt% of zinc laurate as the catalyst . The major product formed from this reaction is monolaurin, which has surfactant properties and low toxicity . Additionally, zinc laurate can undergo oxidation, resulting in the formation of zinc oxide (ZnO) at elevated temperatures .
Vergleich Mit ähnlichen Verbindungen
Zinc laurate is similar to other metallic soaps, such as zinc stearate and zinc palmitate. These compounds are also metal derivatives of fatty acids and share similar properties, such as being white powders and having low solubility in water . zinc laurate is unique in its specific fatty acid component, lauric acid, which gives it distinct surfactant properties and applications in the synthesis of monolaurin . Other similar compounds include zinc myristate and zinc oleate, which are derived from myristic acid and oleic acid, respectively .
Eigenschaften
IUPAC Name |
zinc;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYEEJOMCKTPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062428 | |
| Record name | Zinc laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Dodecanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2452-01-9, 90366-58-8 | |
| Record name | Dodecanoic acid, zinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, zinc salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090366588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid, zinc salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YOP58Y695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















